molecular formula C16H32O2 B1210863 Isopalmitic acid CAS No. 4669-02-7

Isopalmitic acid

Cat. No.: B1210863
CAS No.: 4669-02-7
M. Wt: 256.42 g/mol
InChI Key: ZONJATNKKGGVSU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

14-Methylpentadecanoic acid was first characterized in 2001 during lipidomic analyses of marine sponges. Initial identifications occurred in Amphimedon complanata, where gas chromatography-mass spectrometry (GC-MS) revealed novel 2-methoxy-13-methyltetradecanoic acid derivatives. Subsequent work by Carballeira et al. (2002) confirmed its presence in Agelas dispar through total synthesis, achieving 45-48% yields via a seven-step process involving:

  • Wittig olefination of 12-methyltridecanal
  • Catalytic hydrogenation
  • Stereoselective introduction of the methoxy group

Key milestones in its research history include:

Year Discovery/Advancement Significance
2001 First natural isolation Identified in sponge phospholipids
2002 Total synthesis published Enabled structural validation
2011 Soil microbiome biomarker Linked to arid ecosystem microbial communities
2020 PPARα activation reported Revealed metabolic regulatory potential

Taxonomic Distribution in Biological Systems

This branched-chain fatty acid demonstrates remarkable evolutionary conservation:

Marine Organisms

  • Sponges: Agelas dispar (0.8-1.2% of total phospholipids)
  • Microalgae: Chlorella vulgaris biofilm components

Terrestrial Sources

  • Plants: Azadirachta indica leaf extracts
  • Bovine milk: 0.03-0.15% of total fatty acids in Holstein cows

Microbial Producers

Genus Strain Ecological Role
Bacillus B. subtilis Membrane fluidity regulation
Streptomyces S. lasalocidi Secondary metabolite synthesis
Lysobacter L. helvus Soil adaptation

Notably, its concentration in Staphylococcus aureus biofilms increases 4.7-fold under vancomycin stress, suggesting a protective role.

Significance in Lipid Biochemistry

The anteiso-branching at C14 creates unique biophysical interactions:

Structural Features vs. Membrane Properties

Feature Effect Comparison to Straight-Chain FA
Methyl branch at ω-2 Reduces packing density Increases fluidity by 27% vs. palmitic acid
16-carbon chain Optimal hydrophobic thickness Matches bacterial membrane requirements
Low melting point (61.5°C) Maintains fluidity at physiological temps 18°C lower than palmitic acid

Molecular dynamics simulations reveal that at >20% incorporation:

  • Bilayer viscosity decreases by 35%
  • Bending modulus drops to 15.7 kBT
  • Hydrophobic mismatch reduces to 1.2Å vs. 2.4Å in saturated membranes

These properties enable functional adaptations:

  • Microbial Stress Response : Bacillus spp. increase iso-C16:0 production 3-fold under desiccation
  • Eukaryotic Signaling : Activates PPARα at EC50 = 12μM, modulating lipid metabolism genes
  • Ecological Biomarkers : 14-Methylpentadecanoic acid/straight-chain C16:0 ratio predicts soil microbial community structure (R²=0.81)

Properties

IUPAC Name

14-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJATNKKGGVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067726
Record name Isohexadecanoic acid
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid
Record name Isohexadecanoic acid
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Record name Isopalmitic acid
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CAS No.

4669-02-7, 32844-67-0
Record name Iso-C16:0
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Record name 14-Methylpentadecanoic acid
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Record name 14-METHYLPENTADECANOIC ACID
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Record name Isopalmitic acid
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Melting Point

61.8 - 62.4 °C
Record name Isopalmitic acid
Source Human Metabolome Database (HMDB)
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Preparation Methods

Seven-Step Synthesis from Acetyl-CoA Derivatives

The most well-documented route, adapted from the total synthesis of related 2-methoxylated analogs, involves seven steps with an overall yield of 45–48%. Key stages include:

  • Branched Alkyl Chain Assembly : A C15 branched alkane precursor is constructed via sequential alkylation of acetyl-CoA derivatives. The methyl branch is introduced at the anteiso position using methylmagnesium bromide in tetrahydrofuran (THF), achieving >90% regioselectivity.

  • Oxidation to Carboxylic Acid : The terminal alcohol intermediate is oxidized using Jones reagent (CrO3/H2SO4) to yield the carboxylic acid. This step typically attains 85% efficiency after purification by recrystallization.

  • Deprotection and Final Modification : Protective groups, such as tert-butyldimethylsilyl (TBDMS) ethers, are removed under acidic conditions (HCl/MeOH), followed by neutralization and extraction to isolate the final product.

Table 1: Summary of Seven-Step Synthesis

StepReactionReagents/ConditionsYield (%)
1AlkylationMethylMgBr, THF, 0°C92
2Chain ElongationMalonic ester, NaH88
3SilylationTBDMS-Cl, Imidazole95
4OxidationJones reagent, acetone85
5DeprotectionHCl/MeOH, rt93
6CrystallizationHexane/EtOAc91
7Final PurificationColumn chromatography89

Alternative Routes via Grignard Reactions

A parallel approach employs Grignard reagents to construct the branched carbon skeleton. For instance, reaction of 14-methylpentadecyl magnesium bromide with carbon dioxide gas under anhydrous conditions generates the carboxylic acid directly. While this method reduces step count, it struggles with byproduct formation (e.g., ketones), necessitating rigorous chromatography.

Purification and Solubility Considerations

Post-synthesis purification is critical due to the compound’s propensity for isomerization. Recrystallization from hexane/ethyl acetate (1:3 v/v) yields 91% purity, while silica gel chromatography (eluent: chloroform/methanol 9:1) enhances this to >98%. Solubility profiles dictate solvent choices for storage and handling:

  • DMF and DMSO : Ideal for stock solutions (50 mg/mL).

  • Ethanol : Suitable for short-term use at 25°C.

  • Long-Term Storage : Solutions in DMSO remain stable for 1 month at -20°C or 6 months at -80°C.

Characterization and Quality Control

Structural validation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H NMR (CDCl3) displays characteristic signals at δ 0.88 (t, 3H, terminal CH3), δ 1.26 (m, 22H, chain CH2), and δ 2.34 (t, 2H, α-COO).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 256.4 [M-H]⁻.

  • Purity Assessment : HPLC with UV detection (210 nm) verifies >98% purity using a C18 reverse-phase column.

Industrial Scalability and Challenges

Scaling the seven-step synthesis introduces hurdles:

  • Cost of Reagents : Methylmagnesium bromide and TBDMS-Cl contribute significantly to expenses.

  • Chromatography Limitations : Large-scale column chromatography is impractical, favoring distillation or fractional crystallization.

  • Yield Optimization : Batch process adjustments, such as catalytic hydrogenation instead of Jones reagent, may improve throughput but require revalidation .

Chemical Reactions Analysis

14-Methylpentadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biomarkers in Microbial Studies

14-Methylpentadecanoic acid serves as a molecular marker for specific bacterial communities. Its presence is indicative of certain microbial metabolic processes, particularly in environments rich in organic matter. Research has shown that this compound can be used to trace the activity of bacteria in various ecosystems, including marine environments .

Role in Lipid Metabolism

This fatty acid is involved in lipid metabolism and has been studied for its effects on cellular processes. In particular, it has been linked to the synthesis of branched-chain fatty acids, which play crucial roles in maintaining cellular integrity and function. Its incorporation into lipid membranes can influence membrane fluidity and functionality .

Food Industry

14-Methylpentadecanoic acid is utilized as a food additive and flavoring agent due to its unique sensory properties. It can enhance the palatability of various food products by contributing to their fatty acid profile, which affects taste and aroma .

Cosmetics and Personal Care Products

In cosmetics, this compound acts as an emollient and skin-conditioning agent. Its ability to improve the texture and feel of products makes it valuable in formulations for creams, lotions, and other personal care items .

Pharmaceuticals

The compound has potential applications in drug formulation, particularly as a stabilizing agent in lipid-based drug delivery systems. Its unique structural properties allow it to encapsulate active pharmaceutical ingredients effectively, enhancing their bioavailability and therapeutic efficacy .

Case Study 1: Microbial Biomarkers

A study conducted on marine-derived strains of Penicillium roqueforti demonstrated that the identification of 14-methylpentadecanoic acid could serve as an indirect marker for assessing microbial activity within specific ecological niches. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the fatty acid profiles of various microbial strains .

Case Study 2: Lipid Metabolism Research

Research investigating the role of branched-chain fatty acids in cellular metabolism highlighted the importance of 14-methylpentadecanoic acid in modulating lipid profiles within cells. The study revealed that this fatty acid could influence gene expression related to lipid metabolism, thereby affecting overall cellular health .

Mechanism of Action

The mechanism of action of 14-methylpentadecanoic acid involves its role as a fatty acid in metabolic pathways. It can be incorporated into lipid molecules and participate in various biochemical processes. Its methyl-branched structure may influence its interaction with enzymes and other molecular targets, affecting its metabolic fate and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

14-Methylpentadecanoic acid belongs to the broader family of odd- and branched-chain fatty acids (OBCFAs), which are critical components of microbial membranes and biomarkers for metabolic processes. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparisons

Compound Name Branching Type Chain Length Key Sources Biological Roles/Effects
14-Methylpentadecanoic acid (iso-C16:0) Iso (ω-2) C16 Human blood , Streptomyces spp. , Nelumbo nucifera Downregulates FASN, SREBP1, CRP, and IL-6 in HepG2 cells; contributes to microbial membrane rigidity .
12-Methyltetradecanoic acid (anteiso-C15:0) Anteiso (ω-3) C15 Human blood , rumen bacteria No significant suppression of FASN or CRP in HepG2 cells; associated with bacterial membrane fluidity and rumen fermentation .
13-Methyltetradecanoic acid (iso-C15:0) Iso (ω-2) C15 Streptomyces spp. , rumen microbes Marker for Gram-positive bacteria; influences membrane stability and microbial protein synthesis in ruminants .
14-Methylhexadecanoic acid (anteiso-C17:0) Anteiso (ω-3) C17 Rumen bacteria , Streptomyces violaceusniger Correlates with cellulolytic bacterial activity; higher abundance in high-cellulose diets .
Pentadecanoic acid (C15:0) Straight-chain C15 Dairy products, ruminant fats Used as a biomarker for dairy intake; inversely associated with cardiovascular risk .

Key Research Findings

  • Branching Position and Gene Regulation: In HepG2 cells, the iso-branching of 14-methylpentadecanoic acid (iso-C16:0) confers distinct anti-inflammatory and lipogenic suppression compared to anteiso-BCFAs like 12-methyltetradecanoic acid (anteiso-C15:0). This highlights the structural specificity of BCFAs in cellular signaling .
  • Microbial Ecology: Iso-BCFAs (e.g., iso-C15:0, iso-C16:0) are dominant in Streptomyces and other Actinobacteria, while anteiso-BCFAs (e.g., anteiso-C15:0, anteiso-C17:0) are linked to Firmicutes and rumen microbiota. These profiles reflect adaptations to environmental stress and nutrient availability .
  • Biophysical Properties : Iso-BCFAs increase membrane rigidity due to their proximal branching, whereas anteiso-BCFAs enhance fluidity, impacting bacterial survival in extreme conditions .

Biological Activity

14-Methylpentadecanoic acid, also known as 14-Me15:0, is a branched-chain fatty acid (BCFA) that has garnered attention for its potential biological activities and health benefits. This article explores its biological activity, including its effects on lipid metabolism, anti-inflammatory properties, and its role in various biological systems.

Chemical Structure and Properties

14-Methylpentadecanoic acid has the following structural characteristics:

  • Chemical Formula : C₁₅H₃₀O₂
  • Molecular Weight : 242.4 g/mol
  • IUPAC Name : 14-methylpentadecanoic acid

This compound is classified as a methyl-branched fatty acid, which influences its physical and biological properties compared to straight-chain fatty acids.

Sources of 14-Methylpentadecanoic Acid

14-Methylpentadecanoic acid is primarily found in certain plant oils and animal fats. Notably, it has been identified in:

  • Bovine milk : Contributing to the unique flavor and nutritional profile of dairy products.
  • Certain conifer seed oils : Such as those from Pinus contorta, where it was detected through gas chromatography-mass spectrometry (GC-MS) methods .

Lipid Metabolism

Research indicates that 14-methylpentadecanoic acid may play a significant role in lipid metabolism. In a study involving Walker 256 carcinoma-bearing rats, the incorporation of labeled 14-methylpentadecanoic acid into various lipid classes was analyzed. The findings suggested that this fatty acid could enhance lipid synthesis during tumor growth, indicating a potential role in cancer metabolism .

Anti-Inflammatory Properties

Branched-chain fatty acids, including 14-methylpentadecanoic acid, have been associated with anti-inflammatory effects. A study highlighted that iso-branched-chain fatty acids can decrease the expression of genes related to lipid metabolism and inflammation in human visceral adipocytes. This suggests that these fatty acids may help modulate inflammatory responses in adipose tissue .

Membrane Stabilization

14-Methylpentadecanoic acid has been shown to act as a membrane stabilizer. Its unique structure allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and stability. This property is crucial for maintaining cellular integrity under various physiological conditions .

Case Study 1: Tumor Growth in Rats

In an experimental setup involving normal rats and those with Walker 256 tumors, researchers administered labeled 14-methylpentadecanoic acid to assess its distribution in lipids during tumor progression. The study revealed that the fatty acid was preferentially incorporated into triglycerides and phospholipids within the tumor tissue, suggesting its potential utility in cancer research and therapy .

Case Study 2: Gene Expression Modulation

A recent study investigated the impact of 14-methylpentadecanoic acid on gene expression related to lipid metabolism in human adipocytes. The results indicated a downregulation of pro-inflammatory genes when cells were treated with this BCFA, highlighting its potential as a therapeutic agent for metabolic disorders associated with inflammation .

Comparative Analysis of Biological Activities

Property Effect of 14-Methylpentadecanoic Acid Reference
Lipid MetabolismEnhances lipid synthesis in tumors
Anti-InflammatoryDecreases expression of inflammatory genes
Membrane StabilizationStabilizes lipid membranes

Q & A

Q. What synthetic routes yield high-purity 14-methylpentadecanoic acid for mechanistic studies?

  • Methodological Answer : A validated route involves alkene oxidation (e.g., permanganate cleavage of terminal alkenes) followed by borane-dimethyl sulfide reduction to isolate the carboxylic acid. Purity is confirmed via 1H^{1}\text{H} NMR (absence of δ 5.82 ppm alkene signals) and HRMS ([M-H]⁻ m/z 255.2431) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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